Kinase Selectivity Divergence: PKA Inhibition vs. JNK and PARP Profiles of Structurally Adjacent Analogs
The target compound demonstrates PKA inhibition with Ki = 30 nM in a spectrophotometric assay using Kemptide (LRRASLG) substrate and ATP (15 min incubation) [1]. In contrast, the 2-thienylacetyl analog JNK-IN-11 (methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate) is characterized primarily as a JNK1/2/3 inhibitor with IC₅₀ values of 1.8, 21.4, and 2.2 µM respectively , with no reported PKA activity. The simple acetyl analog methyl 3-acetamidothiophene-2-carboxylate is reported as a PARP inhibitor rather than a kinase inhibitor . This divergence—PKA (target compound) vs. JNK (2-thienyl analog) vs. PARP (acetyl analog)—demonstrates that the acyl substituent functions as a critical determinant of target engagement, not merely a passive structural appendage.
| Evidence Dimension | Primary biochemical target engagement |
|---|---|
| Target Compound Data | PKA Ki = 30 nM |
| Comparator Or Baseline | JNK-IN-11: JNK1 IC₅₀ = 1.8 µM, JNK2 IC₅₀ = 21.4 µM, JNK3 IC₅₀ = 2.2 µM; Methyl 3-acetamidothiophene-2-carboxylate: PARP inhibitor |
| Quantified Difference | Qualitative target class shift: kinase (PKA) vs. kinase (JNK) vs. non-kinase (PARP) |
| Conditions | PKA: spectrophotometric assay, Kemptide substrate, ATP, 15 min; JNK: Z'-LYTE assay format |
Why This Matters
For laboratories screening kinase targets, substituting the cyclopentenyl analog with JNK-IN-11 or the acetyl analog will yield irrelevant results—the target compound should be selected when PKA or broader kinase panel screening is the objective, and cross-reactivity with JNK is undesired.
- [1] BindingDB. BDBM50525586 (CHEMBL4457150): Ki = 30 nM for protein kinase A (PKA), spectrophotometric assay with Kemptide (LRRASLG) substrate, 15 min incubation with ATP. View Source
